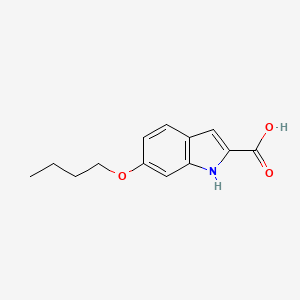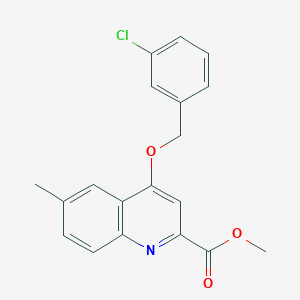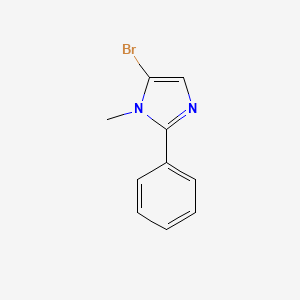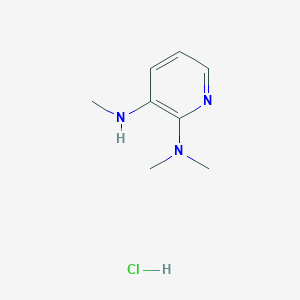![molecular formula C25H22N2O3 B2507571 N-[2-(7-metoxi-2-oxo-1H-quinolin-3-il)etil]-4-fenilbenzamida CAS No. 851405-99-7](/img/no-structure.png)
N-[2-(7-metoxi-2-oxo-1H-quinolin-3-il)etil]-4-fenilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.462. The purity is usually 95%.
BenchChem offers high-quality N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antiviral de los derivados del indol. Por ejemplo:
- Derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato exhibieron actividad inhibitoria contra el virus de la influenza A .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potencia contra el virus Coxsackie B4 .
- Además, las isoindolinas-1,3-dionas, sintetizadas a partir de ácidos o anhídridos o-ftálicos con aminas, se han investigado por sus propiedades antivirales .
Actividad antiviral
Actividad anti-VIH
Actividad antituberculosa
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given its potential anti-tubercular activity, it may lead to the death or growth inhibition of mycobacterium tuberculosis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g) in diethyl ether (20 mL) and add 2-aminoethylphenol (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate (0.5 g) in dry dichloromethane (10 mL) and add 4-phenylbenzoyl chloride (0.6 g) to the solution. Add triethylamine (0.5 mL) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Add water (20 mL) to the reaction mixture and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and wash with sodium bicarbonate solution (10 mL) and water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a white solid.", "Step 5: Recrystallize the final product from a mixture of dichloromethane and hexane to obtain pure N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide." ] } | |
Número CAS |
851405-99-7 |
Fórmula molecular |
C25H22N2O3 |
Peso molecular |
398.462 |
Nombre IUPAC |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H22N2O3/c1-30-22-12-11-20-15-21(25(29)27-23(20)16-22)13-14-26-24(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
QRZYTYSJDRVXGV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)


![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)



